
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene is a coordination compound that features niobium in the +2 oxidation state coordinated to the ligand 1,2,3,4,5-pentamethylcyclopenta-1,3-diene
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentamethylcyclopenta-1,3-diene can be synthesized through several methods. One common method involves the methylation of cyclopentadiene using methylating agents such as methyl bromide in the presence of a base . Another method involves the use of metal-catalyzed carbon-carbon bond formation reactions .
For the preparation of Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene, niobium pentachloride is typically reduced using a suitable reducing agent in the presence of 1,2,3,4,5-pentamethylcyclopenta-1,3-diene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reagents and maintaining reaction conditions.
化学反応の分析
Types of Reactions
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of niobium.
Reduction: It can be reduced further, although this is less common.
Substitution: Ligand substitution reactions can occur, where the 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or halogens for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions . Substitution reactions often require the presence of other ligands and may be facilitated by heat or light .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield niobium compounds in higher oxidation states, while substitution reactions result in new niobium complexes with different ligands .
科学的研究の応用
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Materials Science: The compound’s unique electronic properties make it useful in the development of new materials with specific electronic or magnetic properties.
Biology and Medicine:
作用機序
The mechanism by which Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene exerts its effects involves the coordination of the niobium ion with the 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligand. This coordination affects the electronic structure of the niobium ion, influencing its reactivity and interactions with other molecules . The compound can participate in electron transfer reactions, acting as an electron mediator in various chemical processes .
類似化合物との比較
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadienylzirconiumtrichloride: This compound features zirconium instead of niobium and has similar coordination properties.
1,2,3,4,5-Pentamethylcyclopentadienylirontricarbonyl: This iron complex also shares the 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligand but has different electronic properties due to the presence of iron.
Uniqueness
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene is unique due to the specific electronic properties imparted by the niobium ion in the +2 oxidation state. This makes it particularly useful in applications requiring specific electronic or catalytic properties .
特性
分子式 |
C20H30Nb |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Nb/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
InChIキー |
AJBHFXJZNCJWTB-UHFFFAOYSA-N |
正規SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Nb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-fluoren-9-ylmethyl 10,11-bis(hydroxymethyl)-6-oxo-7,12-diazatricyclo[7.2.1.02,7]dodeca-2,4-diene-12-carboxylate](/img/structure/B14781409.png)
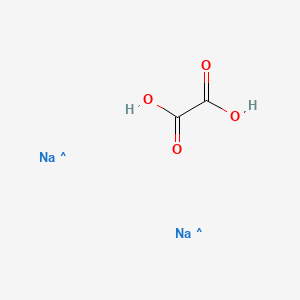
![6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14781416.png)
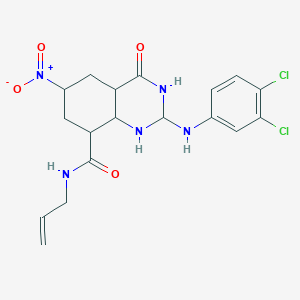
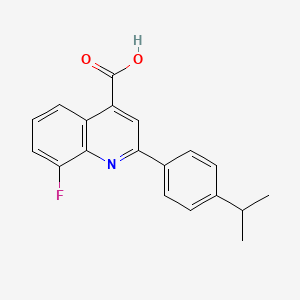
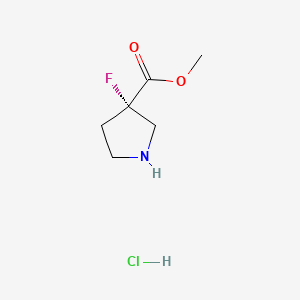
![6-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14781439.png)
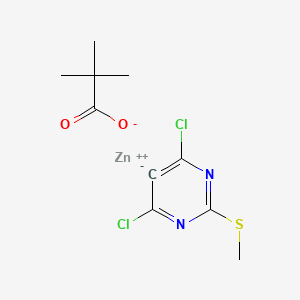
![2-amino-N-[(2-bromophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781445.png)



![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14781471.png)

